P2Y12 Receptor Antagonist Potency: N-Cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. Ticagrelor and CPTP Congeners
The target compound demonstrates measurable P2Y12 receptor antagonist activity with an IC₅₀ of 1380 nM in human washed platelet aggregation assays [1]. This places it within the active range of the CPTP chemotype but substantially less potent than the optimized clinical candidate ticagrelor, which achieves nanomolar P2Y12 inhibition (IC₅₀ < 10 nM) through optimized 5-thio-β-hydroxyethyl and 6-aryl substitution [2]. Within the same SAR study, the preclinical lead compound 2d exhibited significantly improved potency over the target compound, underscoring the value of the N-cyclopentyl-5-methyl substitution pattern as a baseline scaffold from which further optimization at the 6-position can achieve clinically relevant activity [1].
| Evidence Dimension | P2Y12 receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1380 nM |
| Comparator Or Baseline | Ticagrelor: IC₅₀ < 10 nM (estimated); Compound 2d (optimized CPTP lead): IC₅₀ substantially below 1380 nM |
| Quantified Difference | Target compound is approximately 2 orders of magnitude less potent than ticagrelor; compound 2d shows enhanced potency relative to the target compound |
| Conditions | Human washed platelets; ADP-induced platelet aggregation measured by light transmission aggregometry; ChEMBL assay CHEMBL3101027 |
Why This Matters
For antiplatelet drug discovery programs, the target compound provides a structurally defined, synthetically tractable starting point with validated P2Y12 engagement that enables systematic SAR expansion at the 6-position—a critical vector for potency optimization that has been demonstrated to yield preclinical candidates competitive with ticagrelor.
- [1] BindingDB Entry BDBM50445019. IC₅₀ = 1380 nM at P2Y12 receptor (human washed platelets). Data from: Tu, W.; Fan, J.; Zhang, H.; Xu, G.; Liu, Z.; Qu, J.; Yang, F.; Zhang, L.; Luan, T.; Yuan, J.; Gong, A.; Feng, J.; Sun, P.; Dong, Q. Bioorg. Med. Chem. Lett. 2014, 24, 141–146. View Source
- [2] Foley, J.D. III; Moliterno, D.J. Platelet ADP P2Y12 Inhibitors: Nonthienopyridines. In Therapeutic Advances in Thrombosis; Moliterno, D.J., Kristensen, S.D., De Caterina, R., Eds.; Wiley, 2012; Chapter 4. View Source
